Pericyclocamphanone
Overview
Description
Pericyclocamphanone is a chemical compound that belongs to the class of pericyclic compounds. It is structurally related to camphor and norcamphor, and it has been studied for its unique chemical properties and reactions. The compound is known for its involvement in pericyclic reactions, which are a type of organic reaction that proceeds via a concerted process involving a cyclic transition state.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pericyclocamphanone typically involves the hydroxylation of camphor derivatives. One common method includes the use of cytochrome P-450 enzymes, which regio- and stereospecifically hydroxylate camphor to produce this compound . The reaction conditions often involve the presence of NADH and putidaredoxin reductase, which facilitate the hydroxylation process.
Industrial Production Methods: . This involves the use of large-scale preparative columns and optimized flow rates to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Pericyclocamphanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated products.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P-450 enzymes and other oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives of this compound, which can have different regio- and stereospecific configurations .
Scientific Research Applications
Pericyclocamphanone has several scientific research applications, including:
Chemistry: It is used as a model compound to study pericyclic reactions and the mechanisms of enzyme-catalyzed hydroxylation.
Biology: The compound is studied for its interactions with cytochrome P-450 enzymes, which are important in drug metabolism and detoxification processes.
Medicine: Research on this compound contributes to understanding the metabolic pathways of camphor derivatives, which have potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of pericyclocamphanone involves its interaction with cytochrome P-450 enzymes. These enzymes catalyze the hydroxylation of this compound by abstracting a hydrogen atom and inserting an oxygen atom into the molecule. This process involves the formation of a radical intermediate and the transfer of oxygen to the exo face of a planar carbon radical .
Comparison with Similar Compounds
Camphor: A structurally similar compound that undergoes similar hydroxylation reactions.
Norcamphor: Another camphor derivative with similar chemical properties.
5,5-Difluorocamphor: A compound that is hydroxylated at different positions despite structural similarities
Uniqueness: Pericyclocamphanone is unique due to its specific regio- and stereospecific hydroxylation patterns when metabolized by cytochrome P-450 enzymes. This makes it a valuable compound for studying the mechanisms of enzyme-catalyzed reactions and the specificity of hydroxylation processes .
Properties
IUPAC Name |
4,5,5-trimethyltricyclo[2.2.1.02,6]heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(2)7-5-4-10(9,3)8(11)6(5)7/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGFZBRRGSITSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C3C2C(=O)C1(C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007607 | |
Record name | 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-99-0 | |
Record name | beta-Pericyclocamphanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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